2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
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Overview
Description
2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound with a molecular weight of 221.28 g/mol . This compound features a unique molecular structure that includes a methoxy group, an aniline moiety, and a thiadiazole ring.
Preparation Methods
The synthesis of 2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves several steps. One common method includes the reaction of 2-hydroxy-5-methoxyacetophenone with carbethoxyhydrazine to form the corresponding carbethoxyhydrazone . This intermediate is then treated with hydrazonoyl chloride derivatives in the presence of triethylamine to yield the desired thiadiazole derivative . The reaction conditions typically involve the use of absolute ethanol as a solvent and maintaining the reaction temperature below 32°C .
Chemical Reactions Analysis
2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and phenylisothiocyanate . The major products formed from these reactions are typically other thiadiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules . In biology and medicine, thiadiazole derivatives, including this compound, have shown potential as antimicrobial and anticancer agents . They are also being investigated for their cytotoxic properties against various cancer cell lines . Additionally, this compound is used in the development of new materials with unique properties for industrial applications .
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of bacterial and cancer cells . This disruption is primarily due to the bioisosteric nature of the thiadiazole ring, which mimics the structure of pyrimidine, a component of nucleic acids .
Comparison with Similar Compounds
2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be compared with other thiadiazole derivatives, such as 4-(3-nitro-4-methoxyphenyl)-1,2,3-thiadiazole and 4-(2,5-dimethoxy-3-nitrophenyl)-1,2,3-thiadiazole . These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C10H11N3OS |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-methoxy-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3OS/c1-14-10-5-3-2-4-9(10)11-6-8-7-15-13-12-8/h2-5,7,11H,6H2,1H3 |
InChI Key |
WTWPQHVZPNZOFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CSN=N2 |
Origin of Product |
United States |
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